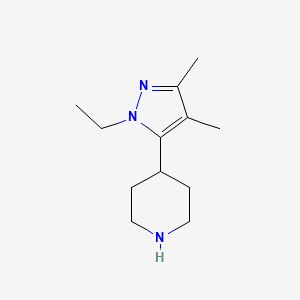
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this molecule a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. This is followed by alkylation to introduce the ethyl and methyl groups. The final step involves the coupling of the pyrazole derivative with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent choice, temperature control, and purification methods are also critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
Aplicaciones Científicas De Investigación
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyridine
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Morpholine
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyrrolidine
Uniqueness
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups further modifies its reactivity and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H21N3 |
|---|---|
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-4-15-12(9(2)10(3)14-15)11-5-7-13-8-6-11/h11,13H,4-8H2,1-3H3 |
Clave InChI |
ITAVCQFFEODSLQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C)C2CCNCC2 |
SMILES canónico |
CCN1C(=C(C(=N1)C)C)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















